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molecular formula C6H3BrFI B011889 4-Bromo-2-fluoro-1-iodobenzene CAS No. 105931-73-5

4-Bromo-2-fluoro-1-iodobenzene

Cat. No. B011889
M. Wt: 300.89 g/mol
InChI Key: XRMZKCQCINEBEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07087272B2

Procedure details

0.047 mol of 2′,3′-difluoro-4′-ethoxybiphenylboronic acid (14), 0.05 mol of 1-bromo-3-fluoro-4-iodobenzene (15), 1 mmol of palladium acetate, 2 mmol of triphenylphosphine, 25 ml of saturated sodium carbonate solution, 20 ml of water and 100 ml of isopropanol are initially introduced and refluxed overnight. Conventional work-up gives the terphenyl compound (16).
Name
2′,3′-difluoro-4′-ethoxybiphenylboronic acid
Quantity
0.047 mol
Type
reactant
Reaction Step One
Quantity
0.05 mol
Type
reactant
Reaction Step One
Quantity
2 mmol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
1 mmol
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
F[C:2]1[C:7](F)=[C:6](OCC)[CH:5]=[CH:4][C:3]=1[C:12]1[C:13](B(O)O)=[CH:14][CH:15]=[CH:16][CH:17]=1.Br[C:22]1[CH:27]=[CH:26][C:25](I)=[C:24](F)[CH:23]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(=O)([O-])[O-].[Na+].[Na+]>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C(O)(C)C.O>[C:22]1([C:13]2[C:12]([C:3]3[CH:2]=[CH:7][CH:6]=[CH:5][CH:4]=3)=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1 |f:3.4.5,6.7.8|

Inputs

Step One
Name
2′,3′-difluoro-4′-ethoxybiphenylboronic acid
Quantity
0.047 mol
Type
reactant
Smiles
FC1=C(C=CC(=C1F)OCC)C=1C(=CC=CC1)B(O)O
Name
Quantity
0.05 mol
Type
reactant
Smiles
BrC1=CC(=C(C=C1)I)F
Name
Quantity
2 mmol
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
25 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
1 mmol
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(C)O
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1C(=CC=CC1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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